N-(3-Chlorophenyl)-2-(methylamino)acetamide
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Overview
Description
N-(3-Chlorophenyl)-2-(methylamino)acetamide is a chemical compound with the molecular formula C9H10ClNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenyl group attached to an acetamide moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-(methylamino)acetamide typically involves the reaction of 3-chloroaniline with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-Chloroaniline is reacted with acetic anhydride to form N-(3-chlorophenyl)acetamide.
Step 2: N-(3-chlorophenyl)acetamide is then reacted with methylamine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for better control over reaction parameters, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-2-(methylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted chlorophenyl compounds .
Scientific Research Applications
N-(3-Chlorophenyl)-2-(methylamino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)acetamide
- N-(3-Chlorophenyl)-N-methylcarbamate
- N-(3-Chlorophenyl)formamide
Uniqueness
N-(3-Chlorophenyl)-2-(methylamino)acetamide is unique due to the presence of both a chlorophenyl group and a methylamino group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11ClN2O |
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Molecular Weight |
198.65 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C9H11ClN2O/c1-11-6-9(13)12-8-4-2-3-7(10)5-8/h2-5,11H,6H2,1H3,(H,12,13) |
InChI Key |
LGDBZEAQDWZKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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